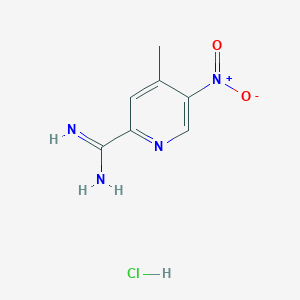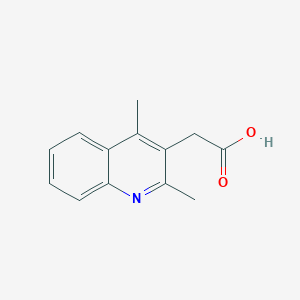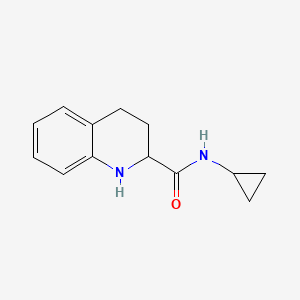
Acetic acid, 2-amino-6,9-dihydro-6-oxo-3H-purin-3-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2-amino-6,9-dihydro-6-oxo-3H-purin-3-yl ester is a chemical compound that is structurally related to acyclovir, a well-known antiviral medication. This compound is an ester derivative of acetic acid and a purine base, specifically guanine. It is often used as a pharmaceutical impurity standard and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-amino-6,9-dihydro-6-oxo-3H-purin-3-yl ester typically involves the esterification of acyclovir or its derivatives. One common method involves the reaction of acyclovir with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, 2-amino-6,9-dihydro-6-oxo-3H-purin-3-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the purine base.
Reduction: Reduced forms of the ester and purine base.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Acetic acid, 2-amino-6,9-dihydro-6-oxo-3H-purin-3-yl ester has several applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antiviral properties and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of acetic acid, 2-amino-6,9-dihydro-6-oxo-3H-purin-3-yl ester involves its interaction with viral DNA polymerase. The compound is incorporated into the viral DNA, leading to chain termination and inhibition of viral replication. This mechanism is similar to that of acyclovir, which targets the same molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: A well-known antiviral medication with a similar structure.
Ganciclovir: Another antiviral compound with structural similarities.
Valacyclovir: A prodrug of acyclovir with enhanced bioavailability.
Uniqueness
Acetic acid, 2-amino-6,9-dihydro-6-oxo-3H-purin-3-yl ester is unique due to its specific ester linkage, which can influence its pharmacokinetic properties and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
72553-23-2 |
|---|---|
Fórmula molecular |
C7H7N5O3 |
Peso molecular |
209.16 g/mol |
Nombre IUPAC |
(2-amino-6-oxo-7H-purin-3-yl) acetate |
InChI |
InChI=1S/C7H7N5O3/c1-3(13)15-12-5-4(9-2-10-5)6(14)11-7(12)8/h2H,1H3,(H,9,10)(H2,8,11,14) |
Clave InChI |
NLHBBFAETXJASX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)ON1C2=C(C(=O)N=C1N)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11892218.png)


![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11892247.png)






![1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B11892279.png)

